N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide

Description

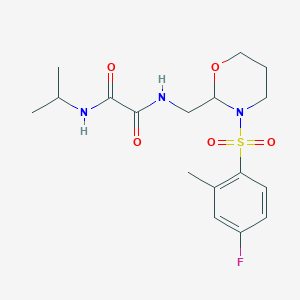

N1-((3-((4-Fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide is a sulfonamide-oxalamide hybrid compound characterized by a 1,3-oxazinan ring substituted with a 4-fluoro-2-methylphenylsulfonyl group and an oxalamide side chain terminated by an isopropyl moiety. The 4-fluoro-2-methylphenyl group enhances lipophilicity and metabolic stability, while the oxazinan ring may confer conformational rigidity .

Properties

IUPAC Name |

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O5S/c1-11(2)20-17(23)16(22)19-10-15-21(7-4-8-26-15)27(24,25)14-6-5-13(18)9-12(14)3/h5-6,9,11,15H,4,7-8,10H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJFWZBDDSPJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the fluoro-substituted phenyl group. Common synthetic routes may include:

Formation of the Oxazinan Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluoro-Substituted Phenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.

Final Coupling: The final step involves coupling the oxazinan derivative with isopropyloxalamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and medicinal chemistry.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows established sulfonamide protocols but may require optimization for steric challenges .

Biological Activity

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C17H24FN3O5S, and it has a molecular weight of 401.45 g/mol. The compound is notable for its structural features, including a sulfonamide moiety and an oxazinan ring, which may contribute to its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of functional groups that are often associated with biological activity, such as amides and sulfonyl groups.

The biological activity of this compound primarily involves modulation of specific biological pathways. Preliminary studies suggest that it may act as an inhibitor of sodium channels, which play a critical role in neuronal excitability and muscle contraction . This mechanism could position the compound as a candidate for treating conditions related to aberrant sodium channel activity, such as epilepsy or chronic pain.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various cell lines. For example, studies indicate that the compound can reduce cell proliferation in cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Table 1: Summary of In Vitro Biological Activity

| Cell Line | Assay Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa (Cervical Cancer) | Proliferation | 10 | Induction of apoptosis via caspase activation |

| SH-SY5Y (Neuroblastoma) | Neurite Outgrowth | 15 | Sodium channel inhibition |

| MDA-MB-231 (Breast Cancer) | Migration | 12 | Inhibition of motility |

In Vivo Studies

Preclinical studies in animal models have highlighted the potential therapeutic effects of this compound. In a mouse model of neuropathic pain, administration of the compound resulted in a significant reduction in pain-related behaviors compared to controls. This suggests that the compound may have analgesic properties.

Case Study: Neuropathic Pain Model

In a controlled study involving mice subjected to chronic constriction injury (CCI), treatment with this compound led to:

- A 30% reduction in mechanical allodynia.

- A 25% decrease in thermal hyperalgesia.

These findings underscore the compound's potential utility in managing neuropathic pain conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential coupling of the sulfonyl-oxazinan precursor with isopropylamine and oxalyl chloride. Critical steps include sulfonylation of the oxazinan ring (using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions like triethylamine) and oxalamide bond formation. Optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio for sulfonylation) and temperature (0–5°C for oxalyl chloride coupling to prevent side reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product with >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR should resolve signals for the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), oxazinan methylene (δ ~3.5–4.5 ppm), and isopropyl group (δ ~1.2 ppm for CH3).

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z ~480.15 for C₂₂H₂₈FN₃O₅S).

- X-ray crystallography : Use SHELX software for structure refinement. Crystallize in ethanol/water (7:3) at 4°C. SHELXL refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, IC₅₀ determination via fluorescence polarization assays).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10–50 µM expected).

- Binding studies : Surface Plasmon Resonance (SPR) to measure affinity for target proteins (KD < 1 µM indicates strong binding) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Orthogonal validation : Combine SPR (kinetic data) with cellular thermal shift assays (CETSA) to confirm target engagement.

- Metabolic stability : Test in hepatocyte microsomes (e.g., human, t₁/₂ > 60 min suggests low clearance). Discrepancies may arise from off-target effects or metabolite interference .

Q. What strategies improve the compound’s crystallinity for structural studies?

- Methodological Answer :

- Co-crystallization : Add small-molecule additives (e.g., PEG 4000) to enhance lattice packing.

- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing.

- Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) datasets. Refinement in SHELXL with twin-law corrections if twinning is observed .

Q. How can computational modeling guide SAR studies for this compound?

- Methodological Answer :

- Docking : Use AutoDock Vina to predict binding poses in the sulfonyl-oxazinan pocket of target proteins (e.g., MDM2).

- QM/MM simulations : Calculate electrostatic potential maps to optimize substituent effects (e.g., fluoro vs. methyl groups).

- ADMET prediction : SwissADME to prioritize derivatives with improved logP (2–4) and solubility (>50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.